3,3'-Dimethoxybenzidine-4,4'-diisocyanate
Overview
Description
3,3’-Dimethoxybenzidine-4,4’-diisocyanate is a chemical compound with the molecular formula C16H12N2O4. It appears as a gray to brown powder or dark beige sandy powder and is primarily used in the production of plastics . This compound is known for its toxicity by inhalation and ingestion, and it is a skin irritant .
Mechanism of Action
Target of Action
3,3’-Dimethoxybenzidine-4,4’-diisocyanate primarily targets proteins and enzymes containing nucleophilic groups such as amines and hydroxyls. These targets are crucial in various biochemical processes, including cellular signaling and structural integrity .
Mode of Action
The compound interacts with its targets through covalent bonding, specifically forming urethane linkages with amine groups and carbamate linkages with hydroxyl groups. This interaction can lead to the modification of protein function and structure, potentially inhibiting enzyme activity or altering protein conformation .
Biochemical Pathways
By modifying proteins and enzymes, 3,3’-Dimethoxybenzidine-4,4’-diisocyanate can affect several biochemical pathways. For instance, it may interfere with signal transduction pathways by altering the function of key signaling proteins. Additionally, it can impact metabolic pathways by inhibiting enzymes involved in critical biochemical reactions .
Pharmacokinetics
The pharmacokinetics of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly soluble in water, which may limit its absorption. Once absorbed, it is likely distributed throughout the body, particularly in tissues with high protein content. Metabolism may involve hydrolysis of the isocyanate groups, and the compound is primarily excreted via the kidneys .
Result of Action
At the molecular level, the action of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate results in the modification of protein structures and functions. This can lead to cellular effects such as altered cell signaling, disrupted metabolic processes, and potential cytotoxicity. These changes can ultimately affect cell viability and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive chemicals can influence the action, efficacy, and stability of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate. For example, higher temperatures may increase the reactivity of the compound, while extreme pH levels can affect its stability and interaction with target proteins .
: CAMEO Chemicals : T3DB
Biochemical Analysis
Biochemical Properties
3,3’-Dimethoxybenzidine-4,4’-diisocyanate plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various biomolecules, including amines, aldehydes, alcohols, and phenols . The compound may undergo polymerization reactions with acids and bases, leading to the formation of complex structures . Additionally, 3,3’-Dimethoxybenzidine-4,4’-diisocyanate can react with enzymes such as alkaline phosphatase, which is involved in metal ion binding .
Cellular Effects
The effects of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate on cells are profound. It can influence cell function by interacting with cell signaling pathways and altering gene expression . The compound’s toxic nature means that it can cause cellular damage, leading to changes in cellular metabolism and potentially inducing carcinogenic effects . Studies have shown that exposure to this compound can result in increased incidences of tumors in several organs in animal models .
Molecular Mechanism
At the molecular level, 3,3’-Dimethoxybenzidine-4,4’-diisocyanate exerts its effects through binding interactions with biomolecules. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and disruption of normal cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to chronic health effects, including carcinogenicity . The stability of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate in various environments is essential for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate vary with different dosages in animal models. Low doses may cause minimal adverse effects, while higher doses can lead to significant toxicity . Studies have reported effects on the liver, kidneys, spleen, and bladder, as well as endocrine effects and weight loss from chronic oral exposure . The compound’s carcinogenic potential is also dose-dependent, with higher doses increasing the risk of tumor development .
Metabolic Pathways
3,3’-Dimethoxybenzidine-4,4’-diisocyanate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the normal metabolic processes within cells . Understanding these pathways is crucial for assessing the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can affect its activity and toxicity . Studies have shown that 3,3’-Dimethoxybenzidine-4,4’-diisocyanate can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate typically involves the reaction of 3,3’-dimethoxybenzidine with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the successful formation of the diisocyanate . Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the toxic nature of the reactants and products .
Chemical Reactions Analysis
3,3’-Dimethoxybenzidine-4,4’-diisocyanate undergoes various chemical reactions, including:
Oxidation: It can react with strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Polymerization: It may undergo polymerization reactions with acids and bases.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-Dimethoxybenzidine-4,4’-diisocyanate has several scientific research applications:
Comparison with Similar Compounds
3,3’-Dimethoxybenzidine-4,4’-diisocyanate can be compared with other similar compounds such as:
4,4’-Diisocyanato-3,3’-dimethoxybiphenyl: Similar in structure but may have different reactivity and applications.
3,3’-Dimethoxy-4,4’-biphenylene diisocyanate: Another closely related compound with similar uses in the production of polymers.
The uniqueness of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate lies in its specific reactivity and applications in the production of dyes, pigments, and polyurethane products .
Properties
IUPAC Name |
1-isocyanato-4-(4-isocyanato-3-methoxyphenyl)-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-15-7-11(3-5-13(15)17-9-19)12-4-6-14(18-10-20)16(8-12)22-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWKEPYTBWZJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/18120 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6020484 | |
Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |
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Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethoxybenzidine-4,4'-diisocyanate appears as gray to brown powder or dark beige sandy powder. Melting point 112 °C. Insoluble in water. Toxic by inhalation and ingestion. A skin irritant. Used in making plastics., Gray to brown solid; [HSDB] May decompose upon exposure to light and air; [MSDSonline] | |
Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |
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Flash Point |
245 °C | |
Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |
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Solubility |
less than 1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ketones and esters | |
Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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Color/Form |
Gray to brown powder | |
CAS No. |
91-93-0 | |
Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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Record name | 3,3′-Dimethoxy-4,4′-biphenylene diisocyanate | |
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Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |
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Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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Melting Point |
234 °F (NTP, 1992), 112 °C min | |
Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/18120 | |
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Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Did the study identify any specific organs or tissues in rats that were particularly susceptible to the carcinogenic effects of 3,3'-Dimethoxybenzidine-4,4'-diisocyanate?
A2: Yes, the study highlighted a few specific areas in rats where this compound exposure led to tumor development. These included the hematopoietic system (leukemia and malignant lymphoma), skin (excluding ear skin) in males, and the endometrium (endometrial stromal polyps) in females []. Additionally, a combined occurrence of squamous-cell carcinomas and sebaceous adenocarcinomas was noted in the Zymbal's gland and ear skin of both sexes, although the statistical significance of this finding was not reported [].
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